2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Overview
Description
EMD 66684 is a synthetic compound known for its role as an antagonist of the Angiotensin II Type 1 receptor. It is highly pure, biologically active, and has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases .
Mechanism of Action
Target of Action
EMD 66684 is a synthetic antagonist of the Angiotensin II type 1 receptor (AT1R) . The AT1R is a G protein-coupled receptor that plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
EMD 66684 shows potent binding affinities for the AT1 subtype Ang II receptor with an IC50 value of 0.7 nM . It inhibits the activation of AT1R expressed in CHO-K1-mt aequorin-Gα16 cells . By binding to the AT1R, EMD 66684 prevents the receptor from being activated by Angiotensin II .
Biochemical Pathways
The primary biochemical pathway affected by EMD 66684 is the renin-angiotensin system (RAS). This system plays a critical role in regulating blood pressure and fluid balance. By blocking the AT1R, EMD 66684 inhibits the effects of Angiotensin II, leading to a decrease in blood pressure .
Result of Action
EMD 66684 completely attenuates Ang II-induced increases in basal and nerve stimulated neuropeptide Y (NPY) overflow from mesenteric arterial beds . It also results in a long-lasting fall in blood pressure .
Action Environment
The action of EMD 66684 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the individual, such as the presence of hypertension . .
Biochemical Analysis
Biochemical Properties
EMD-66684 interacts with the AT1 subtype Ang II receptor, exhibiting a strong affinity with an IC50 value of 0.7 nM . It inhibits the activation of AT1R expressed in CHO-K1-mt aequorin-Gα16 cells .
Cellular Effects
EMD-66684 has a significant impact on cellular processes. It inhibits Ang II-induced increases in basal and nerve-stimulated neuropeptide Y (NPY) overflow from mesenteric arterial beds . This suggests that EMD-66684 can influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, EMD-66684 exerts its effects by binding to the AT1 subtype Ang II receptor, inhibiting its activation . This binding interaction leads to changes in gene expression and enzyme activity, contributing to its role as an antiischemic cytoprotectant .
Temporal Effects in Laboratory Settings
In laboratory settings, EMD-66684 exhibits a time-dependent inhibition against Ang II in DMR (dynamic mass redistribution) responses . This suggests that the effects of EMD-66684 can change over time, potentially due to factors such as the compound’s stability and degradation.
Dosage Effects in Animal Models
In animal models, the effects of EMD-66684 vary with different dosages . For instance, it has been observed to cause a long-lasting fall in blood pressure in conscious furosemide-treated Spontaneous Hypertension Rats (SHR) at dosages of 0.1, 0.3, and 1 mg/kg .
Transport and Distribution
Its ability to bind to the AT1 subtype Ang II receptor suggests that it may interact with specific transporters or binding proteins .
Subcellular Localization
Given its interaction with the AT1 subtype Ang II receptor, it is likely that it is localized to the cell membrane where this receptor is typically found .
Preparation Methods
The synthesis of EMD 66684 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization to ensure high purity and biological activity .
Chemical Reactions Analysis
EMD 66684 undergoes various chemical reactions, primarily involving its interaction with the Angiotensin II Type 1 receptor. The compound exhibits potent binding affinities for this receptor, with an IC50 value of 0.7 nM . Common reagents and conditions used in these reactions include the use of dynamic mass redistribution assays and other biochemical assays to study its inhibitory effects on receptor activation . The major products formed from these reactions are typically the inhibited receptor complexes, which prevent the physiological effects of Angiotensin II .
Scientific Research Applications
EMD 66684 has a wide range of scientific research applications:
Comparison with Similar Compounds
EMD 66684 is unique in its high potency and selectivity for the Angiotensin II Type 1 receptor. Similar compounds include other Angiotensin II receptor antagonists such as Losartan, Valsartan, and Candesartan . Compared to these compounds, EMD 66684 exhibits a higher binding affinity and greater selectivity for the receptor, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXGXGDHBXTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719334 | |
Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187683-79-0 | |
Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EMD 66684 exert its effects on Angiotensin II signaling?
A1: EMD 66684 acts as a selective antagonist of AGTR1, effectively blocking the binding of Angiotensin II to its receptor. This competitive inhibition disrupts the downstream signaling cascade initiated by Angiotensin II, ultimately preventing the physiological responses associated with AGTR1 activation. [, ]
Q2: What is the significance of lipid rafts in the context of EMD 66684's mechanism of action?
A2: Research suggests that lipid rafts, specialized microdomains within the cell membrane, play a crucial role in the localization and function of AGTR1. Studies using cyclodextrin-mediated cholesterol depletion, which disrupts lipid raft integrity, demonstrated a significant reduction in both cell surface expression of AGTR1 and the subsequent Angiotensin II-induced intracellular calcium elevation. [] This suggests that EMD 66684's efficacy may be linked to its ability to interfere with AGTR1 localization within lipid rafts, thereby hindering its signaling capacity. []
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